molecular formula C18H28ClNO5 B15345173 3-piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride CAS No. 108369-32-0

3-piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride

Cat. No.: B15345173
CAS No.: 108369-32-0
M. Wt: 373.9 g/mol
InChI Key: WAWBZENAJROGJE-UHFFFAOYSA-N
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Description

3-Piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride is a chemical compound with the molecular formula C18H28ClNO5. It is a derivative of 3,4,5-trimethoxybenzoic acid, where the carboxyl group is esterified with 3-piperidin-1-ylpropyl and further converted to its hydrochloride salt. This compound is primarily used in scientific research and various industrial applications.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The synthesis of this compound typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 3-piperidin-1-ylpropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid.

  • Hydrochloride Formation: The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods: The industrial production of this compound involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The process may include the use of continuous reactors and advanced purification techniques to obtain the final product.

Types of Reactions:

  • Oxidation: This compound can undergo oxidation reactions, typically involving the oxidation of the methoxy groups to form corresponding aldehydes or carboxylic acids.

  • Reduction: Reduction reactions can be performed to reduce the ester group to the corresponding alcohol.

  • Substitution: Substitution reactions can occur at the piperidine ring, where various substituents can replace hydrogen atoms.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Trimethoxybenzoic acid derivatives.

  • Reduction Products: 3-piperidin-1-ylpropyl alcohol.

  • Substitution Products: Piperidine derivatives with various substituents.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In biochemical studies to understand enzyme mechanisms and interactions.

  • Medicine: As a potential therapeutic agent in drug discovery and development.

  • Industry: In the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Morpholinopropyl 3,4,5-trimethoxybenzoate;chloride: Similar structure but with a morpholine group instead of piperidine.

  • 3-Piperidin-1-ylpropyl benzoate;chloride: Similar ester structure but with a different aromatic ring.

Uniqueness: 3-Piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride is unique due to its specific combination of the piperidine ring and the trimethoxybenzoate group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

108369-32-0

Molecular Formula

C18H28ClNO5

Molecular Weight

373.9 g/mol

IUPAC Name

3-piperidin-1-ium-1-ylpropyl 3,4,5-trimethoxybenzoate;chloride

InChI

InChI=1S/C18H27NO5.ClH/c1-21-15-12-14(13-16(22-2)17(15)23-3)18(20)24-11-7-10-19-8-5-4-6-9-19;/h12-13H,4-11H2,1-3H3;1H

InChI Key

WAWBZENAJROGJE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCCC[NH+]2CCCCC2.[Cl-]

Origin of Product

United States

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